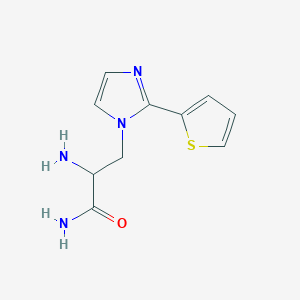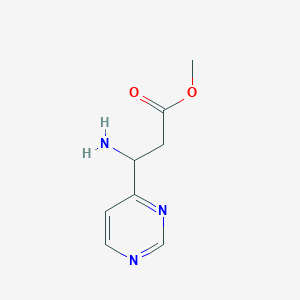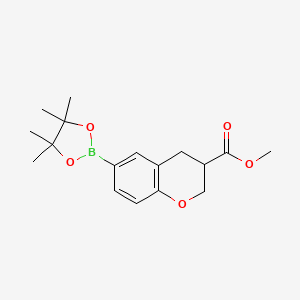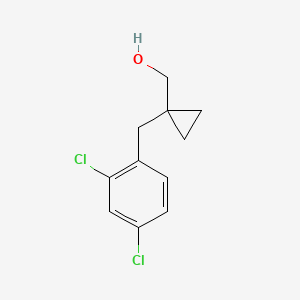
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide is a compound that features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry. Thiophene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Imidazole derivatives are also widely recognized for their pharmacological activities, including antifungal, antibacterial, and anticancer properties .
Méthodes De Préparation
The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with 2-amino-3-(1H-imidazol-1-yl)propanamide under basic conditions. The reaction typically requires a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an oxidant like DMSO (dimethyl sulfoxide) to achieve moderate yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions used in these reactions include DMSO, hydrogen peroxide, sodium borohydride, and various catalysts. Major products formed from these reactions include sulfoxides, sulfones, imidazolines, and substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials, including organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the function of metalloproteins. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-Amino-3-(thiophen-2-yl)propanamide: Lacks the imidazole ring, resulting in different biological activities.
2-Amino-3-(1H-imidazol-1-yl)propanamide: Lacks the thiophene ring, leading to variations in its pharmacological profile.
Thiophene-2-carboxamide:
Propriétés
Formule moléculaire |
C10H12N4OS |
|---|---|
Poids moléculaire |
236.30 g/mol |
Nom IUPAC |
2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H12N4OS/c11-7(9(12)15)6-14-4-3-13-10(14)8-2-1-5-16-8/h1-5,7H,6,11H2,(H2,12,15) |
Clé InChI |
QMFBYQAPYBSZAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC=CN2CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)






![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

